molecular formula C13H14ClNO B12573781 2-Propanol, 1-chloro-3-(2-naphthalenylamino)- CAS No. 190001-73-1

2-Propanol, 1-chloro-3-(2-naphthalenylamino)-

Cat. No.: B12573781
CAS No.: 190001-73-1
M. Wt: 235.71 g/mol
InChI Key: BBOKVLOSJUQSSC-UHFFFAOYSA-N
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Description

2-Propanol, 1-chloro-3-(2-naphthalenylamino)- is an organic compound with the molecular formula C13H14ClNO It is a derivative of 2-propanol, featuring a chloro group and a naphthalenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-chloro-3-(2-naphthalenylamino)- typically involves the reaction of 2-naphthylamine with 1-chloro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-chloro-3-(2-naphthalenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanol, 1-chloro-3-(2-naphthalenylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-chloro-3-(2-naphthalenylamino)- involves its interaction with specific molecular targets. The chloro group and the naphthalenylamino moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)
  • 2-Propanol, 1-chloro-

Uniqueness

2-Propanol, 1-chloro-3-(2-naphthalenylamino)- is unique due to the presence of the naphthalenylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

190001-73-1

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-chloro-3-(naphthalen-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H14ClNO/c14-8-13(16)9-15-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13,15-16H,8-9H2

InChI Key

BBOKVLOSJUQSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(CCl)O

Origin of Product

United States

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